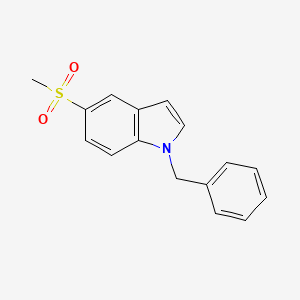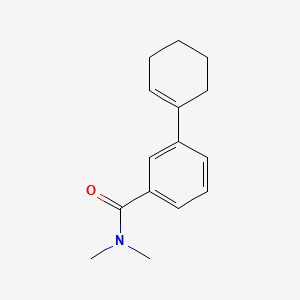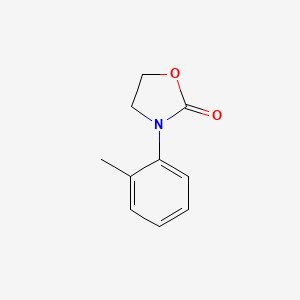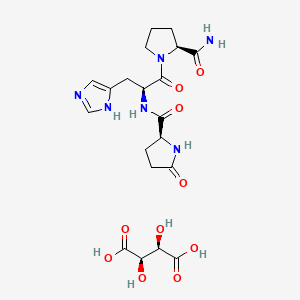
Protirelin tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protirelin tartrate is a synthetic analogue of thyrotropin-releasing hormone (TRH), a tripeptide tropic hormone released by the hypothalamus. It stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin from the anterior pituitary . This compound is used in diagnostic tests to evaluate the function of the thyroid gland and has potential therapeutic applications in various medical conditions .
准备方法
Synthetic Routes and Reaction Conditions
Protirelin tartrate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the tripeptide structure. The key steps include:
Formation of L-pyroglutamyl-L-histidyl-L-prolineamide: This is achieved through peptide coupling reactions using reagents such as carbodiimides and protecting groups to ensure selective reactions.
Conversion to Protirelin: The tripeptide is then converted to protirelin by removing the protecting groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .
化学反应分析
Types of Reactions
Protirelin tartrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, protecting groups.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. These modifications can enhance or reduce the peptide’s efficacy in diagnostic and therapeutic applications .
科学研究应用
Protirelin tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
作用机制
Protirelin tartrate exerts its effects by binding to the thyrotropin-releasing hormone receptor on the anterior pituitary gland. This binding stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin, which regulate thyroid function and lactation, respectively . The molecular targets and pathways involved include the hypothalamic-pituitary-thyroid axis and various neuromodulatory pathways in the brain .
相似化合物的比较
Similar Compounds
Thyrotropin-releasing hormone (TRH): The endogenous peptide that protirelin tartrate mimics.
This compound monohydrate: A similar compound with an additional water molecule in its structure.
Uniqueness
This compound is unique due to its synthetic nature, which allows for controlled production and modification. Its ability to stimulate the release of TSH and prolactin makes it valuable in diagnostic and therapeutic applications. Compared to TRH, this compound has improved stability and bioavailability .
属性
CAS 编号 |
53935-32-3 |
|---|---|
分子式 |
C20H28N6O10 |
分子量 |
512.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H22N6O4.C4H6O6/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;5-1(3(7)8)2(6)4(9)10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);1-2,5-6H,(H,7,8)(H,9,10)/t10-,11-,12-;1-,2-/m01/s1 |
InChI 键 |
KPUAAIHTPMAPLR-GJAJEHNISA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O |
相关CAS编号 |
24305-27-9 (Parent) 87-69-4 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-Difluorophenyl)methylideneamino]guanidine](/img/structure/B14112863.png)
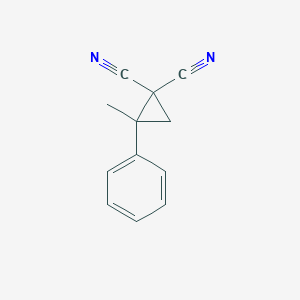
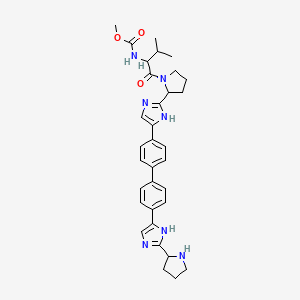
![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)
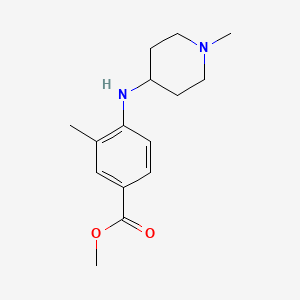
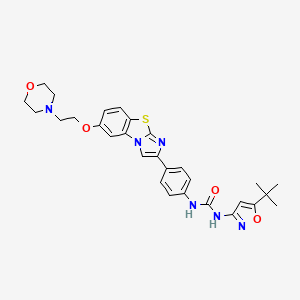
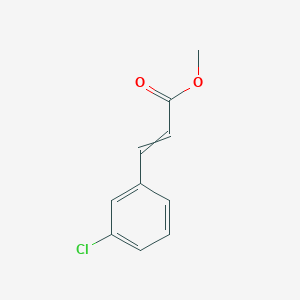
![Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14112905.png)
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
![4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol](/img/structure/B14112914.png)
![3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B14112918.png)
